molecular formula C19H22N2O6S B3541704 Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate

Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate

Cat. No.: B3541704
M. Wt: 406.5 g/mol
InChI Key: FBOZQRHEINDOQM-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate is a complex organic compound that features a furan ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate typically involves multiple steps, including the formation of the furan ring, the sulfonylation of the phenyl group, and the coupling with the piperidine ring. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Sulfonylation: The phenyl group can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Coupling with Piperidine: The final step involves coupling the sulfonylated phenyl group with the piperidine ring, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and sulfonyl group are key functional groups that interact with the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, sulfonyl group, and piperidine ring in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-2-26-19(23)14-9-11-21(12-10-14)28(24,25)16-7-5-15(6-8-16)20-18(22)17-4-3-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZQRHEINDOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate
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Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate
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Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate
Reactant of Route 4
Ethyl 1-[4-(furan-2-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate

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